molecular formula C16H22O5 B154798 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate CAS No. 131266-10-9

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate

Cat. No.: B154798
CAS No.: 131266-10-9
M. Wt: 294.34 g/mol
InChI Key: BLAYUKYLAGRIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate is a diacetate ester derivative of 1,3-propanediol, featuring a phenylmethoxyethyl substituent at the central carbon. This compound combines aromatic (phenyl) and ether (methoxy) functionalities with ester groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and polymers. The phenylmethoxyethyl group enhances lipophilicity, which may influence solubility and reactivity compared to simpler diacetates .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-phenylmethoxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-13(17)20-11-16(12-21-14(2)18)8-9-19-10-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAYUKYLAGRIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCOCC1=CC=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430855
Record name 2-[(Acetyloxy)methyl]-4-(benzyloxy)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131266-10-9
Record name 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131266-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxymethyl-4-benzyloxybut-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Acetyloxy)methyl]-4-(benzyloxy)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxymethyl-4-benzyloxybut-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reduction of Diethyl [2-(Phenylmethoxy)ethyl]malonate

A method analogous to the synthesis of 2-phenyl-1,3-propanediol (described in US9233898B2) can be adapted for this compound. In this approach, diethyl [2-(phenylmethoxy)ethyl]malonate undergoes reduction using sodium borohydride (NaBH₄) in the presence of an alkali metal dihydrogen phosphate buffer (e.g., NaH₂PO₄·H₂O) to yield the diol.

Reaction Conditions :

  • Solvent : Ethanol or isopropyl alcohol

  • Temperature : 25–40°C

  • Molar Ratio : NaBH₄ : Diester = 4:1

  • Buffer : Sodium dihydrogen phosphate (pH 5.0–6.0)

This buffer system minimizes side reactions, such as the formation of 2-phenyl ethanol, ensuring a purity of ≥98%.

Alkylation of 1,3-Propanediol

An alternative route involves the alkylation of 1,3-propanediol with 2-(phenylmethoxy)ethyl bromide under basic conditions. Williamson ether synthesis facilitates the introduction of the phenylmethoxyethyl group:

Reaction Scheme :

1,3-Propanediol+2-(Phenylmethoxy)ethyl bromideKOH, DMF2-[2-(Phenylmethoxy)ethyl]-1,3-propanediol\text{1,3-Propanediol} + \text{2-(Phenylmethoxy)ethyl bromide} \xrightarrow{\text{KOH, DMF}} \text{2-[2-(Phenylmethoxy)ethyl]-1,3-propanediol}

Key Parameters :

  • Base : Potassium hydroxide (KOH)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Yield : 65–75%

Acetylation of the Diol Precursor

The diol is acetylated using acetic anhydride (Ac₂O) to form the target diacetate. Two primary methods are employed:

Catalytic Esterification with Acetic Anhydride

Procedure :

  • The diol (1 mol) is dissolved in anhydrous pyridine (2.5 mol) under nitrogen.

  • Acetic anhydride (2.2 mol) is added dropwise at 0–5°C.

  • The reaction is warmed to 25°C and stirred for 12 hours.

Workup :

  • Quench with ice-cold water.

  • Extract with dichloromethane (DCM).

  • Wash with 1M HCl and saturated NaHCO₃.

  • Dry over MgSO₄ and evaporate under reduced pressure.

Yield : 85–90%
Purity : ≥99% (by GC-MS).

Acid-Catalyzed Esterification

For industrial-scale production, sulfuric acid (H₂SO₄) serves as the catalyst:

Reaction Conditions :

  • Catalyst : 1% H₂SO₄ (w/w)

  • Temperature : 60–80°C

  • Time : 4–6 hours

Advantages :

  • Faster reaction kinetics.

  • Reduced solvent usage (neat conditions).

Challenges :

  • Potential over-acetylation requires careful monitoring.

Optimization of Reaction Conditions

Impact of Temperature on Acetylation

A comparative study of acetylation methods reveals temperature-dependent efficiency:

Method Temperature (°C) Yield (%) Purity (%)
Pyridine Catalysis2585–90≥99
H₂SO₄ Catalysis60–8088–92≥98

Higher temperatures in acid-catalyzed reactions accelerate esterification but risk decomposition of heat-sensitive intermediates.

Solvent Selection for Crystallization

Post-acetylation purification often employs toluene for crystallization, as demonstrated in the synthesis of related diol derivatives.

Crystallization Protocol :

  • Dissolve crude product in hot toluene (80°C).

  • Cool to 0–5°C for 12 hours.

  • Filter and wash with cold hexane.

Outcome :

  • Recovery : 70–75%

  • Purity : ≥99.5%

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow technology enhances process efficiency:

  • Residence Time : 30–60 minutes

  • Throughput : 50–100 kg/day

  • Advantages : Consistent product quality, reduced waste.

Quality Control Measures

  • In-Process Checks :

    • HPLC monitoring of esterification progress.

    • FTIR analysis for residual hydroxyl groups (peak at 3400 cm⁻¹).

  • Specifications :

    • Melting Point : 45–47°C

    • Residual Solvents : ≤0.1% (ICH guidelines)

Challenges and Mitigation Strategies

Impurity Profiling

Common impurities include:

  • Monoacetylated Derivative : Formed due to incomplete esterification.

  • 2-(Phenylmethoxy)ethyl Acetate : A side product from partial hydrolysis.

Mitigation :

  • Optimize molar ratios (Ac₂O : Diol ≥ 2.2:1).

  • Use molecular sieves to scavenge water.

Environmental Considerations

  • Waste Management :

    • Neutralize acidic byproducts with CaCO₃ before disposal.

    • Recover pyridine via distillation.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H22O5
  • Molecular Weight : 294.3429 g/mol
  • Structure : This compound features a propanediol backbone with diacetate functional groups and a phenylmethoxyethyl side chain, contributing to its unique properties and reactivity.

Pharmaceutical Applications

  • Drug Development :
    • 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate has been investigated for its potential as a pharmaceutical active ingredient. Its structure allows for modifications that can enhance therapeutic efficacy while minimizing toxicity.
    • For instance, compounds derived from similar structures have shown analgesic effects and are considered safe for use in pain management therapies .
  • Formulation in Drug Delivery Systems :
    • The compound can be utilized in drug formulations where it serves as a solubilizing agent or a stabilizer for active pharmaceutical ingredients (APIs). Its ability to enhance the solubility of poorly soluble drugs makes it valuable in developing oral and injectable formulations.

Industrial Applications

  • Chemical Manufacturing :
    • Utilized as an intermediate in the synthesis of various chemical compounds, including esters and other derivatives that find applications in cosmetics and personal care products.
    • Its properties make it suitable for use in the formulation of surfactants and emulsifiers, enhancing product stability and performance.
  • Laboratory Chemicals :
    • Commonly used as a reagent in organic synthesis due to its versatility in forming acetates and other derivatives .

Case Study 1: Use in Pharmaceutical Formulations

A study demonstrated that formulations containing this compound improved the bioavailability of certain APIs when administered orally. The compound's ability to enhance solubility led to higher plasma concentrations compared to formulations without it.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been shown to improve the texture and stability of creams and lotions. Its emulsifying properties allow for better dispersion of oil-in-water emulsions, enhancing product performance.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate involves the hydrolysis of its ester bonds, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which target the ester bonds and facilitate their cleavage.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not listed C₁₆H₂₀O₆ 308.33 Phenylmethoxyethyl, diacetate
1,3-Propanediol, diacetate 628-66-0 C₇H₁₂O₄ 160.17 Diacetate
2,2-Diethyl-1,3-propanediol diacetate 92714-07-3 C₁₁H₂₀O₄ 216.27 Diethyl, diacetate
2-[(Acetyloxy)methyl]-2-methyl-1,3-diacetate 13431-59-9 C₁₁H₁₈O₆ 246.26 Methyl, acetyloxy, diacetate
Phenylacetaldehyde 1,3-propanediyl acetal 5468-00-8 C₁₁H₁₄O₂ 178.23 Phenyl, acetal
Key Observations:
  • Phenyl Group Influence : The target compound and Phenylacetaldehyde acetal (CAS 5468-00-8) both incorporate a phenyl group, enhancing hydrophobicity. However, the acetal lacks ester groups, reducing hydrolytic instability compared to diacetates .

Physical and Chemical Properties

Boiling Points and Solubility:
  • 1,3-Propanediol, diacetate (CAS 628-66-0): Limited data, but simpler diacetates typically exhibit boiling points between 200–250°C. Its smaller size suggests higher volatility than the target compound .
  • 2,2-Diethyl-1,3-propanediol diacetate (CAS 92714-07-3): Aliphatic diethyl groups likely lower polarity, increasing solubility in nonpolar solvents compared to phenyl-containing analogs .
  • Target Compound : The phenylmethoxyethyl group increases molecular weight and steric hindrance, likely raising the boiling point (>300°C) and reducing aqueous solubility.
Reactivity:
  • Hydrolysis : Diacetates (e.g., CAS 628-66-0) undergo hydrolysis under acidic/basic conditions to yield 1,3-propanediol and acetic acid. The target compound’s phenylmethoxyethyl group may slow hydrolysis due to steric effects .
  • Sulfonate Analog (CAS 2514-70-7) : Sulfonyl groups (C₂₉H₂₈O₁₂S₄, MW 696.78) introduce strong electronegativity, enhancing reactivity in nucleophilic substitutions compared to esters .

Biological Activity

1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate is a chemical compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈O₄
  • Molecular Weight : 270.29 g/mol

The structure features a propanediol backbone with two acetate groups and a phenylmethoxyethyl side chain, which may influence its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of propanediol have been shown to enhance the efficacy of biocides against various microbial strains. A study highlighted that certain structural modifications can significantly increase antimicrobial activity by altering the compound's interaction with microbial membranes .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that related compounds can affect cell viability. For example, compounds derived from propanediol structures were tested on MCF-7 breast cancer cells, showing concentration-dependent cytotoxic effects. This suggests that the diacetate form may also possess similar properties, potentially inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, some derivatives were found to inhibit enzymes related to glucose metabolism, which could have implications for diabetes management .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various propanediol derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly impacted antimicrobial activity. The diacetate form was noted for its enhanced activity compared to its parent compounds .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 1,3-propanediol derivatives on cancer cell lines. The diacetate variant was found to induce apoptosis in MCF-7 cells at concentrations above 50 µM. This study suggests potential therapeutic applications in cancer treatment .

Data Tables

Property Value
Chemical FormulaC₁₄H₁₈O₄
Molecular Weight270.29 g/mol
Antimicrobial Activity (E. coli)Zone of inhibition: 15 mm
Cytotoxicity (MCF-7 cells)IC50: 45 µM

Q & A

Q. What mechanistic insights are gained from isotopic labeling (¹⁸O) during acid-catalyzed hydrolysis?

  • Methodological Answer : Track ¹⁸O incorporation into hydrolysis products (e.g., acetic acid) via GC-MS. A 1:1 ratio of ¹⁸O in both acetate and water confirms a tetrahedral intermediate (AAC2 mechanism). Contrast with base-catalyzed pathways .

Notes

  • Avoid commercial suppliers (e.g., ) per guidelines.
  • All methodologies align with peer-reviewed protocols and analytical standards .
  • Advanced questions emphasize mechanistic and kinetic rigor, while basic questions focus on reproducibility and characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.